![molecular formula C19H15N5O4S B2488450 3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396810-66-4](/img/structure/B2488450.png)
3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that include benzoxazole and oxadiazole rings, known for their interesting biological properties and potential for various applications.
Synthesis Analysis
- The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation process. These compounds, including the one , are typically synthesized using specific precursors in a controlled chemical environment, ensuring the formation of the desired molecular structure (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
- Structural analysis of similar compounds is usually conducted using methods like IR, 1H NMR, and mass spectrometry, providing detailed insights into the molecular framework of these complex molecules (Kharchenko, Detistov, & Orlov, 2008).
Chemical Reactions and Properties
- Compounds within this class participate in various chemical reactions, often forming new heterocyclic systems. Their reactivity is influenced by the presence of the oxadiazole and benzoxazole rings, leading to diverse chemical behaviors (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Physical Properties Analysis
- The physical properties, such as melting point, solubility, and crystalline structure, are closely linked to the molecular structure. These properties are usually determined using techniques like X-ray crystallography and spectroscopic analysis (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the specific arrangement of atoms and functional groups in the molecule. Studies often focus on how these properties affect the compound's potential applications in various fields (Krolenko, Vlasov, & Zhuravel, 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that compounds containing oxadiazole and azetidinone derivatives exhibit significant antimicrobial activity. For instance, Desai and Dodiya (2014) synthesized a series of compounds evaluated for their antibacterial and antifungal properties against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, observing significant co-relation in antimicrobial activity (Desai & Dodiya, 2014).
Anticancer Activities
Compounds synthesized from benzodioxazole derivatives have been evaluated for their anticancer activities. For example, the study on the synthesis of new 1,3,4-oxadiazole and benzothiazolylthioether derivatives demonstrated promising antimycobacterial and antibacterial activities, with some compounds showing excellent antimycobacterial activity against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (Chavan et al., 2019).
Anti-inflammatory and Analgesic Activities
The synthesis of novel compounds starting from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These compounds could potentially offer new therapeutic options with fewer side effects compared to traditional NSAIDs (El-Sawy et al., 2014).
Synthesis and Characterization
The synthesis and characterization of these compounds play a crucial role in understanding their potential applications. Studies have detailed the chemical synthesis processes, providing insights into the molecular structure and properties that contribute to their biological activities. For instance, the synthesis of 1,3,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes highlighted the importance of structural analysis in developing compounds with desired biological functions (Hemming et al., 2013).
Propiedades
IUPAC Name |
3-[5-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-15(10-29-19-21-13-5-1-2-6-14(13)27-19)24-8-11(9-24)18-22-16(23-28-18)12-4-3-7-20-17(12)26/h1-7,11H,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAMQJGVQHXQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)
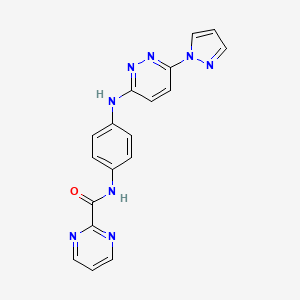
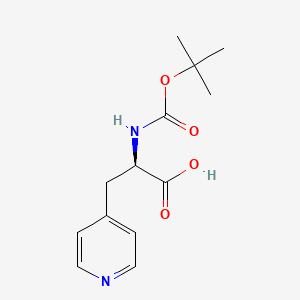

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

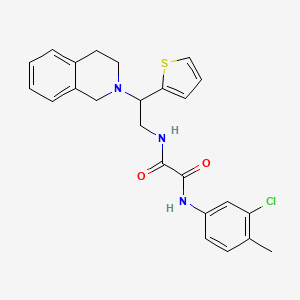
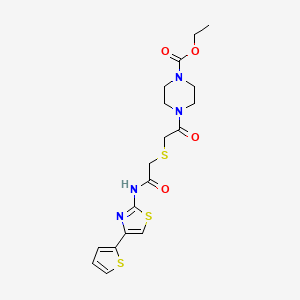
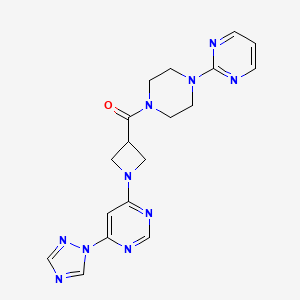
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)